molecular formula C9H5ClN2OS B1614149 (2-Chloropyridin-5-yl) thiazolyl ketone CAS No. 890100-46-6

(2-Chloropyridin-5-yl) thiazolyl ketone

Cat. No.: B1614149
CAS No.: 890100-46-6
M. Wt: 224.67 g/mol
InChI Key: XGEAHBAEECOIQL-UHFFFAOYSA-N
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Description

(2-Chloropyridin-5-yl) thiazolyl ketone is a versatile small molecule scaffold that has garnered interest in various fields of scientific research. This compound, with the chemical formula C9H5ClN2OS, is known for its unique structural features, which include a chloropyridine ring and a thiazole ring connected by a ketone group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-5-yl) thiazolyl ketone typically involves the condensation of 2-chloropyridine-5-carbaldehyde with thiazole derivatives under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-5-yl) thiazolyl ketone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

(2-Chloropyridin-5-yl) thiazolyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloropyridin-5-yl) thiazolyl ketone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloropyridin-3-yl) thiazolyl ketone
  • (2-Chloropyridin-4-yl) thiazolyl ketone
  • (2-Chloropyridin-6-yl) thiazolyl ketone

Uniqueness

(2-Chloropyridin-5-yl) thiazolyl ketone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(1,3-thiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2OS/c10-7-2-1-6(5-12-7)8(13)9-11-3-4-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEAHBAEECOIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C2=NC=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641782
Record name (6-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-46-6
Record name (6-Chloro-3-pyridinyl)-2-thiazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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